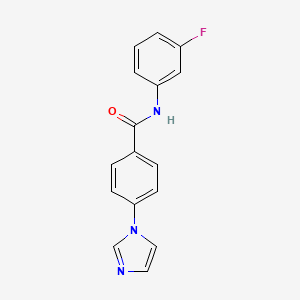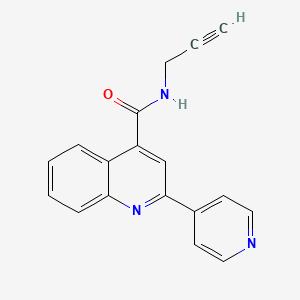
N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide is a chemical compound that belongs to the class of PHD inhibitors. PHD inhibitors are small molecules that inhibit the activity of prolyl hydroxylase domain-containing enzymes (PHDs). PHDs play a crucial role in regulating the stability of hypoxia-inducible factor (HIF), a transcription factor that controls the expression of genes involved in the response to low oxygen levels. By inhibiting PHDs, this compound can stabilize HIF and activate its downstream signaling pathways.
Mécanisme D'action
The mechanism of action of N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide involves the inhibition of this compound, which leads to the stabilization of HIF. Stabilized HIF then translocates to the nucleus and activates the transcription of genes involved in the response to low oxygen levels. These genes include erythropoietin, vascular endothelial growth factor, and glucose transporters, among others.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the production of erythropoietin, a hormone that stimulates the production of red blood cells. It has also been shown to increase the expression of vascular endothelial growth factor, a protein that promotes the growth of new blood vessels. In addition, it has been shown to increase glucose uptake and metabolism in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide is its specificity for this compound. It has been shown to selectively inhibit PHD2, which is the most abundant isoform of PHD in most tissues. This specificity makes it a valuable tool compound for studying the role of HIF in various physiological and pathological processes. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide. One direction is to further explore its potential applications in the treatment of various diseases, such as cancer, ischemic diseases, and neurodegenerative diseases. Another direction is to develop more potent and selective PHD inhibitors that can be used as therapeutic agents. Finally, there is a need to better understand the downstream signaling pathways of HIF and their role in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide involves several steps, including the reaction of 4-bromo-1-iodobenzene with 2-pyridinecarboxylic acid, followed by the reaction with imidazole. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In addition, it has been used as a tool compound to study the role of HIF in various physiological and pathological processes.
Propriétés
IUPAC Name |
N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(14-3-1-2-8-17-14)18-12-4-6-13(7-5-12)19-10-9-16-11-19/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATWZBMLYIUFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B7470345.png)
![N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B7470351.png)
![1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7470354.png)
![4-fluoro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7470360.png)
![(2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide](/img/structure/B7470367.png)
![3,4-dihydro-1H-isoquinolin-2-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470381.png)

![2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one](/img/structure/B7470385.png)
![2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7470397.png)

![Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470413.png)
![1-(2,3-Dihydroindol-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7470421.png)
![N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470445.png)

